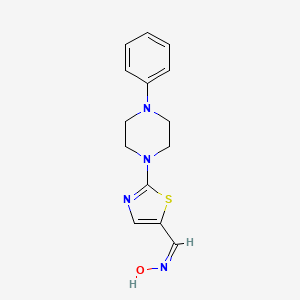

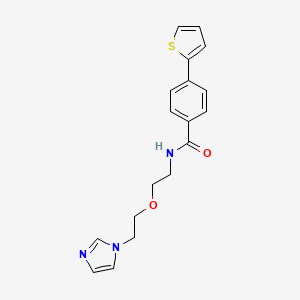

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime

Übersicht

Beschreibung

The compound "2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde oxime" is a chemical entity that appears to be related to various heterocyclic compounds synthesized for different applications in medicinal and materials chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocycles, which can be useful in understanding the context in which such a compound might be studied.

Synthesis Analysis

The synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by iodine-mediated oxidative bond formation, as described in the first paper . This method is notable for its compatibility with a range of aldehydes and its metal-free approach. Similarly, the oxidation of pyrazole-4-carboxaldehyde oximes with iodobenzene diacetate can lead to the formation of dimerized nitrile oxides, which are precursors to oxadiazole-N-oxides . These methods could potentially be adapted for the synthesis of the compound , given its structural similarity to the discussed derivatives.

Molecular Structure Analysis

The third paper provides details on the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde . The described compound crystallizes in the monoclinic space group and exhibits intermolecular interactions such as C-H…N, C-H…O, and C-H…F, which contribute to the stability of the crystal structure. These interactions are important for understanding the molecular conformation and packing of such heterocyclic compounds in the solid state.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound." However, the synthesis of pyrazolo[4,3-c]pyridines and their oxides, as mentioned in the fourth paper , involves microwave-assisted cross-coupling and silver triflate-catalyzed cyclization. These reactions highlight the reactivity of the oxime group and the potential for cyclization, which could be relevant for the chemical reactions of the compound .

Physical and Chemical Properties Analysis

While the provided papers do not discuss the physical and chemical properties of "this compound" specifically, they do offer insights into the properties of structurally similar compounds. For instance, the detailed NMR spectroscopic investigations of the pyrazolo[4,3-c]pyridines and their oxides provide a foundation for understanding how substituents like the trifluoromethyl group can influence the electronic environment of the heterocyclic core. These properties are crucial for the design and application of such compounds in various fields.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

The compound and its derivatives are used in various chemical synthesis processes. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, structurally related to the mentioned compound, are used as precursors in Sonogashira-type cross-coupling reactions. This process involves the transformation of oximes derived from aldehydes through silver-triflate-catalyzed regioselective cyclization, highlighting the compound's role in facilitating complex chemical transformations (Vilkauskaitė, Šačkus & Holzer, 2011).

Biological Activities and Medicinal Chemistry

The compound's derivatives show potential in biological and medicinal contexts. Some derivatives exhibit antimicrobial, anti-inflammatory, and analgesic activities. For instance, 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a synthon for creating new thiazole and pyrazoline heterocycles with notable 2-thienylpyrazole moiety, displaying antimicrobial and anti-inflammatory activities (Abdel-Wahab, Abdel-Gawad, Awad & Badria, 2012). Furthermore, compounds like 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides are utilized in creating pH-sensitive spin probes, signifying the compound's relevance in advanced biochemical applications (Kirilyuk et al., 2003).

Anticancer and Antiviral Research

The derivatives of the compound have shown promise in anticancer and antiviral research. Novel thiopyrano[2,3-d]thiazole-6-carbaldehydes exhibit significant anticancer and antiviral activities, showcasing the compound's potential in developing therapeutic agents (Lozynskyi et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Some N-phenylpiperazine derivatives can cross the blood-brain barrier due to the small size and lipophilic nature of their molecules, suggesting potential activity upon the central nervous system .

Mode of Action

Many oximes are known to be kinase inhibitors and have been shown to inhibit over 40 different kinases . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Biochemical Pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found in various tissues in bombus terrestris (bumblebee), suggesting they might play a role in various biochemical pathways in this organism .

Pharmacokinetics

The presence of the phenylpiperazine moiety might enhance its ability to cross the blood-brain barrier .

Action Environment

The stability of drugs can be influenced by various conditions such as temperature and ph .

Eigenschaften

IUPAC Name |

(NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-16-11-13-10-15-14(20-13)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPRVYBMAZDKEJ-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328174 | |

| Record name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477886-90-1 | |

| Record name | (NZ)-N-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

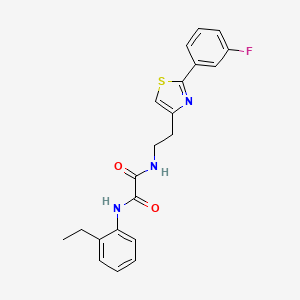

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)

![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

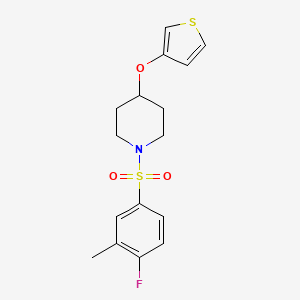

![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)

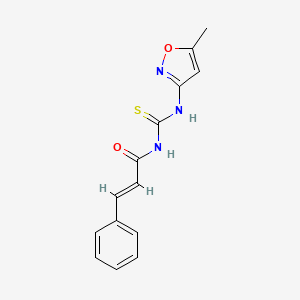

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)

![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)

![Methyl 4,5-dimethoxy-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate](/img/structure/B2506855.png)

![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)

![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)

![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)